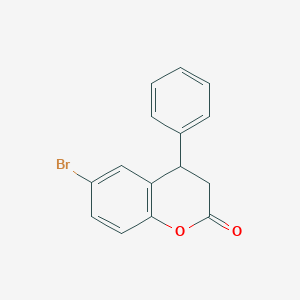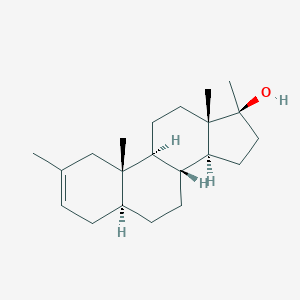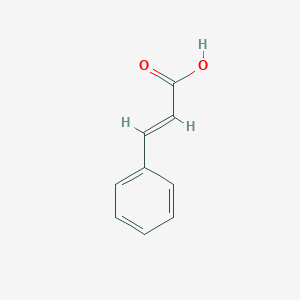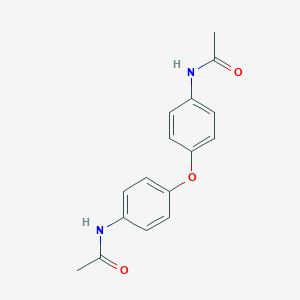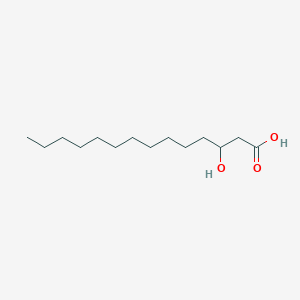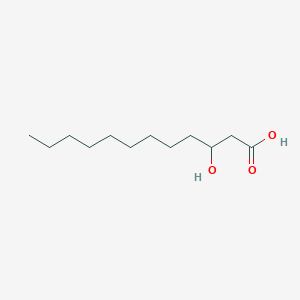
Benzyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
- The synthesis of compounds structurally related to Benzyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate involves multi-step chemical processes. For instance, the precursor for the synthesis of a related compound, 3-hydroxynaphthyl-2-[N-benzyl)-piperidyl]-acetate hydrochloride, was prepared through a four-step synthesis starting from ethyl-4-pyridyl acetate (Matarrese et al., 2000).
Molecular Structure Analysis
- A compound with a similar indole structure, methyl 2-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenylacetate, exhibits a dihedral angle between the oxadiazole ring and the benzene ring, indicating a significant structural feature relevant to Benzyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate (Wang et al., 2005).
Chemical Reactions and Properties
- Chemical reactions involving compounds with indole structures can be intricate. For instance, the compound "2-Hydroxyindole Compounds. Alkylation of 3-Acetyl-1-benzyl-2-hydroxy-5-methoxyindole" under basic conditions resulted in C-alkylated products (Hugel et al., 1992).
Physical Properties Analysis
- The physical properties of structurally similar compounds, such as "Methyl 2-(5-chloro-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetate," are characterized by planar molecular structures and intramolecular hydrogen-bond interactions, which might be relevant for Benzyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate (Kannan et al., 2013).
Chemical Properties Analysis
- The chemical properties of indole derivatives can include reactions under various conditions. For instance, "2-acetamido-N-benzyl-2-(methoxyamino)acetamides" displayed specific conformational structures and hydrogen bonding, which are essential in understanding the chemical behavior of Benzyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate (Camerman et al., 2005).
Aplicaciones Científicas De Investigación
Pharmaceutical Impurity Analysis : Goverdhan et al. (2009) identified and synthesized impurities in zafirlukast, a drug used in asthma treatment. One of the impurities closely relates to the molecular structure of interest, highlighting the compound's relevance in pharmaceutical analysis and quality control (Goverdhan et al., 2009).
Leukotriene Synthesis Inhibition : Hutchinson et al. (2009) described the development of a leukotriene synthesis inhibitor, which shares structural similarity with Benzyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate. This compound shows potential in treating asthma and allergic rhinitis (Hutchinson et al., 2009).
Synthesis of Novel Compounds : Wang et al. (2016) explored the synthesis of novel indole-benzimidazole derivatives, starting from 2-methylindole-3-acetic acid and its 5-methoxy derivative. This research contributes to the understanding of new compound synthesis involving structures related to Benzyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate (Wang et al., 2016).
Anti-Tuberculosis Agents : Sharma et al. (2019) designed and synthesized compounds based on Benzyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate for potential use as anti-tuberculosis agents. Their work provides insights into the development of new therapeutics for tuberculosis (Sharma et al., 2019).
Metal Ion Interaction Studies : Dendrinou-Samara et al. (1998) investigated the interactions between certain anti-inflammatory drugs and metal ions like Zn(II), Cd(II), and Pt(II). Their research contributes to the understanding of how similar compounds can interact with metal ions, which is relevant to pharmacology and bioinorganic chemistry (Dendrinou-Samara et al., 1998).
Safety And Hazards
As a chemical compound, “Benzyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate” should be handled with appropriate laboratory safety procedures, including wearing suitable protective equipment and avoiding inhalation, skin contact, and eye contact . In case of accidental contact or ingestion, medical attention should be sought immediately .
Propiedades
IUPAC Name |
benzyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-13-16(17-10-15(22-2)8-9-18(17)20-13)11-19(21)23-12-14-6-4-3-5-7-14/h3-10,20H,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYYFSIPIJCMHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CC(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

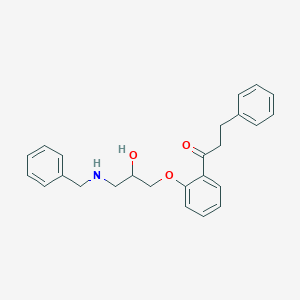
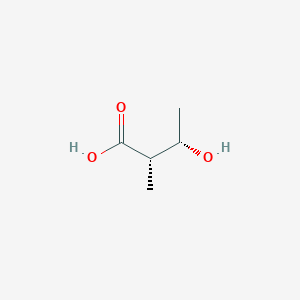
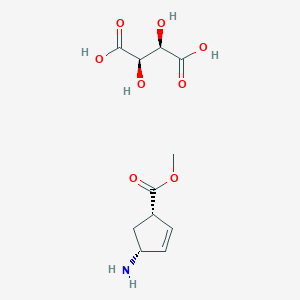
![(3Ar,4r,6s,6as)-methyl 4-(tert-butoxycarbonylamino)-3-(pentan-3-yl)-4,5,6,6a-tetrahydro-3ah-cyclopenta[d]isoxazole-6-carboxylate](/img/structure/B41463.png)
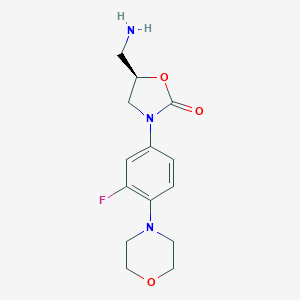
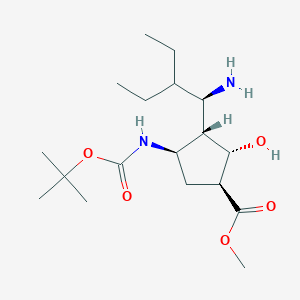
![Ethyl 3-[ethoxy(methyl)phosphoryl]propanoate](/img/structure/B41473.png)

